molecular formula C19H17N5OS2 B1207878 2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide

2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B1207878
M. Wt: 395.5 g/mol
InChI Key: SZBFVDNXMONBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds including 2-[[5-(4-Methylphenyl)-3-Thiazolo[2,3-c][1,2,4]Triazolyl]thio]-N-(6-Methyl-2-Pyridinyl)Acetamide have been synthesized and structurally elucidated, highlighting their potential in developing various pharmaceutical activities (MahyavanshiJyotindra et al., 2011).

Antimicrobial Activities

Anticancer Potential

  • Research indicates that some derivatives of this chemical structure exhibit significant anticancer activities. This is particularly notable in the context of lung adenocarcinoma cells, where selective cytotoxicity has been observed (Evren et al., 2019).

Insecticidal Properties

  • The compound and its derivatives have been assessed for insecticidal properties, showing potential effectiveness against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Synthesis of Novel Derivatives

  • The compound serves as a precursor in the synthesis of a wide range of novel derivatives, demonstrating its utility in creating diverse chemical entities with potential pharmaceutical applications (Krauze et al., 2007; Rady, 2008).

Anti-Diabetic and Antimicrobial Evaluation

  • Some derivatives have shown notable activity in inhibiting Type II diabetes and possess remarkable antibacterial and antifungal properties (Mor et al., 2022).

properties

Product Name

2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide

Molecular Formula

C19H17N5OS2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C19H17N5OS2/c1-12-6-8-14(9-7-12)15-10-26-18-22-23-19(24(15)18)27-11-17(25)21-16-5-3-4-13(2)20-16/h3-10H,11H2,1-2H3,(H,20,21,25)

InChI Key

SZBFVDNXMONBOA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=N4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=N4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 4
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 5
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.